![molecular formula C8H19NO B14013201 1-[Butyl(methyl)amino]propan-2-ol CAS No. 29151-43-7](/img/structure/B14013201.png)
1-[Butyl(methyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Butyl(methyl)amino]propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Vorbereitungsmethoden
The synthesis of 1-[Butyl(methyl)amino]propan-2-ol can be achieved through several routes. One common method involves the reaction of butylamine with methylamine in the presence of a suitable catalyst, followed by the addition of propylene oxide. The reaction conditions typically include moderate temperatures and pressures to ensure optimal yield. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-[Butyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Wissenschaftliche Forschungsanwendungen
1-[Butyl(methyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[Butyl(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-[Butyl(methyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: This compound also contains an amino and hydroxyl group but differs in the alkyl substituents attached to the nitrogen atom.
Isobutanol: While structurally different, isobutanol shares some chemical properties and industrial applications with this compound.
1-Amino-2-methylpropan-2-ol: This compound has a similar backbone but with different substituents, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
29151-43-7 |
|---|---|
Molekularformel |
C8H19NO |
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
1-[butyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-5-6-9(3)7-8(2)10/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
XWGCFIRSVPQIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


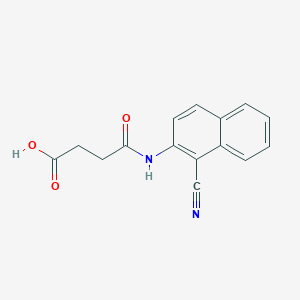

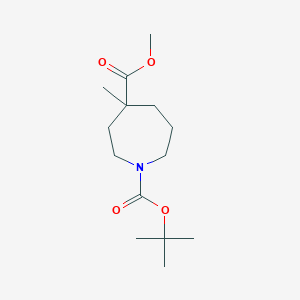
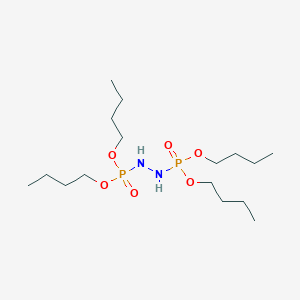


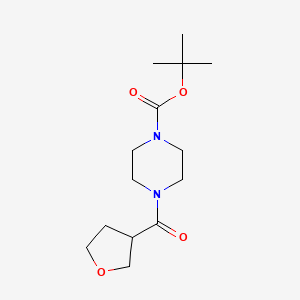
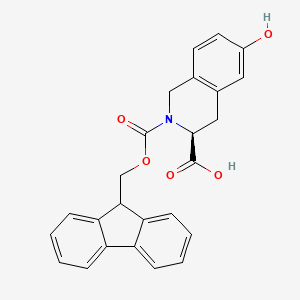
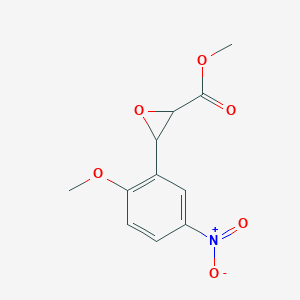
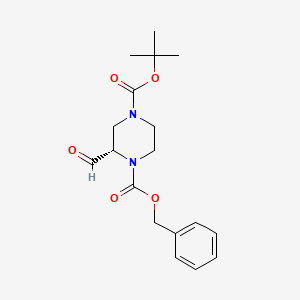
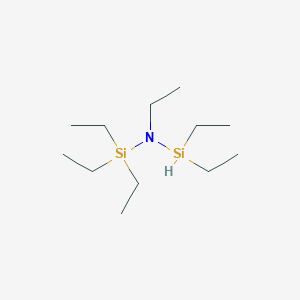
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)
